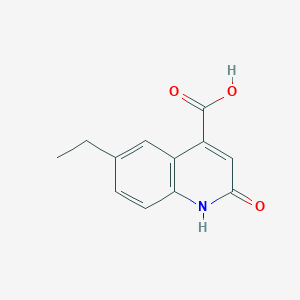![molecular formula C7H6BrN3 B11892115 4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11892115.png)
4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure with a bromine atom at the 4-position and a methyl group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-2,6-diaminopyrimidine with acetic anhydride, followed by cyclization to form the desired pyrrolo[2,3-d]pyrimidine ring system . The reaction conditions often include heating the mixture to reflux and using a suitable solvent such as ethanol or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .
化学反応の分析
Types of Reactions: 4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or dimethyl sulfoxide are commonly used.
Oxidation Reactions: Oxidizing agents like oxone or hydrogen peroxide in solvents like dimethylformamide are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 4-amino-6-methyl-7H-pyrrolo[2,3-d]pyrimidine can be obtained.
Oxidation Products: N-oxides of the pyrrolo[2,3-d]pyrimidine ring system.
科学的研究の応用
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential anticancer properties, particularly as a kinase inhibitor.
Industry: The compound is used in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
- 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-Fluoro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-Iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Comparison: 4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs . The bromine atom’s size and electron-withdrawing properties can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .
特性
分子式 |
C7H6BrN3 |
|---|---|
分子量 |
212.05 g/mol |
IUPAC名 |
4-bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H,9,10,11) |
InChIキー |
JAIRMPKSDIEHKA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(N1)N=CN=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B11892044.png)
![3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892049.png)



![Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B11892063.png)

![3-Benzyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892074.png)
![1'-Methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11892084.png)
![6-Bromopyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B11892088.png)




